molecular formula C20H19BrClN3O2 B392676 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 311332-73-7

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No. B392676
CAS RN: 311332-73-7
M. Wt: 448.7g/mol
InChI Key: AIPMLXQHSUKNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic chemical with a nitrogen-based hetero-aromatic ring structure . It’s a part of a class of compounds that have been the focus of many new promising drug developments .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and nitrogen atoms. The International Chemical Identifier (InChI) for a similar compound is provided , but the specific structure for “1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione” is not available in the retrieved papers.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a key feature in compounds like 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, is widely used in medicinal chemistry to develop treatments for human diseases. The interest in this scaffold stems from its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." This review highlights the versatility of pyrrolidine and its derivatives in drug discovery, showcasing bioactive molecules with target selectivity that include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The structural variety within pyrrolidine compounds leads to different biological profiles, guided by the stereogenicity of carbons and the spatial orientation of substituents, affecting drug candidates' binding modes to enantioselective proteins (Li Petri et al., 2021).

Role of Piperazine and Piperidine Derivatives

Piperazine and piperidine scaffolds, as found in 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, are crucial pharmacophoric groups in antipsychotic agents. A review of arylalkyl substituents indicates their importance in enhancing the potency and selectivity of binding affinity at D(2)-like receptors. This paper delves into the contributions of such pharmacophoric groups to the selectivity and potency of synthesized agents, highlighting the unpredictable specific effects of arylalkyl moieties but noting that composite structure influences receptor binding affinity (Sikazwe et al., 2009).

Piperazine Compounds in Therapy

Piperazine, a six-membered nitrogen-containing heterocycle, is fundamental to the rational design of drugs, including the compound . This moiety is part of numerous drugs with varied therapeutic uses such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The review discusses molecular designs incorporating the piperazine entity, revealing its vast pharmacophoric activities and emphasizing the flexibility and potential of piperazine as a building block for discovering drug-like elements. Adjustments to the substituents on the piperazine ring significantly influence the pharmacokinetic and pharmacodynamic profiles of resultant molecules, suggesting a fruitful area for further therapeutic investigations (Rathi et al., 2016).

properties

IUPAC Name

1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPMLXQHSUKNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.